(1s,4s)-4-phenylcyclohexane-1-sulfonyl chloride, cis
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Overview
Description
(1s,4s)-4-phenylcyclohexane-1-sulfonyl chloride, cis is an organic compound characterized by a cyclohexane ring substituted with a phenyl group at the 4-position and a sulfonyl chloride group at the 1-position The compound exists in the cis configuration, meaning the substituents are on the same side of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1s,4s)-4-phenylcyclohexane-1-sulfonyl chloride, cis typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a cyclohexane derivative in the presence of a Lewis acid catalyst.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This can be achieved by reacting the cyclohexane derivative with chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1s,4s)-4-phenylcyclohexane-1-sulfonyl chloride, cis undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonate thioesters, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the phenyl group can lead to the formation of phenyl sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonate Thioesters: Formed by reaction with thiols
Scientific Research Applications
(1s,4s)-4-phenylcyclohexane-1-sulfonyl chloride, cis has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: Potential precursor for the synthesis of biologically active molecules.
Material Science: Utilized in the development of novel materials with specific properties.
Chemical Biology: Employed in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of (1s,4s)-4-phenylcyclohexane-1-sulfonyl chloride, cis involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various sulfonyl derivatives, which can interact with biological molecules or participate in further chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- (1s,4s)-4-phenylcyclohexane-1-sulfonyl fluoride, cis
- (1s,4s)-4-phenylcyclohexane-1-sulfonyl bromide, cis
- (1s,4s)-4-phenylcyclohexane-1-sulfonyl iodide, cis
Uniqueness
(1s,4s)-4-phenylcyclohexane-1-sulfonyl chloride, cis is unique due to its specific reactivity profile. The sulfonyl chloride group is more reactive compared to its fluoride, bromide, and iodide counterparts, making it a versatile intermediate in organic synthesis. Additionally, the cis configuration imparts distinct stereochemical properties that can influence the outcome of chemical reactions and the biological activity of derived compounds.
Properties
CAS No. |
2639408-41-4 |
---|---|
Molecular Formula |
C12H15ClO2S |
Molecular Weight |
258.8 |
Purity |
95 |
Origin of Product |
United States |
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